molecular formula C15H18O B7878882 3-(Naphthalen-1-yl)pentan-3-ol

3-(Naphthalen-1-yl)pentan-3-ol

Cat. No.: B7878882
M. Wt: 214.30 g/mol
InChI Key: FZKIKZPHWVBODD-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)pentan-3-ol (CAS No. 3099-68-1) is a tertiary alcohol characterized by a pentan-3-ol backbone substituted with a naphthalen-1-yl group at the third carbon. Its molecular formula is $ \text{C}{15}\text{H}{16}\text{O} $, and it is classified as a bulky, aromatic alcohol due to the fused bicyclic naphthalene moiety. The compound is commercially available from multiple suppliers and is often used in organic synthesis, particularly in stereospecific reactions and as a chiral building block . Key synonyms include 3-(1-Naphthyl)-3-pentanol and α,α-diethyl-1-naphthalenemethanol .

Properties

IUPAC Name

3-naphthalen-1-ylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-3-15(16,4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKIKZPHWVBODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)pentan-3-ol typically involves the reaction of naphthalene with a suitable pentanol derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 3-pentanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(Naphthalen-1-yl)pentan-3-one or 3-(Naphthalen-1-yl)pentanoic acid.

    Reduction: Formation of 3-(Naphthalen-1-yl)pentane.

    Substitution: Formation of various substituted naphthalene derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(Naphthalen-1-yl)pentan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthalene Moieties

a. (S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol

  • Structure : Differs in the substitution pattern: the naphthalen-2-yl group replaces the naphthalen-1-yl group, and a 3-methoxyphenyl group is added to the first carbon.
  • Properties: Synthesized via enantioselective methods with 89% enantiomeric excess (chiral HPLC), indicating superior stereochemical control compared to non-chiral analogs like 3-(naphthalen-1-yl)pentan-3-ol .
  • Applications : Used in asymmetric catalysis studies due to its defined stereochemistry .

b. 3-(Naphthalen-1-yl)cyclobutan-1-ol

  • Structure: Features a cyclobutane ring instead of a pentanol chain, reducing conformational flexibility.
  • Properties: Lower molecular weight ($ \text{C}{13}\text{H}{12}\text{O} $) and higher ring strain may enhance reactivity in ring-opening reactions. Limited commercial availability (1 supplier) compared to the pentan-3-ol derivative .

c. 1-(Naphthalen-1-yl)propan-2-ol

  • Structure : A primary alcohol with a shorter carbon chain (propan-2-ol backbone).
  • Properties : Higher water solubility due to the primary alcohol group but reduced thermal stability compared to tertiary analogs .
Tertiary Alcohols with Aliphatic Substituents

a. 3-Methyl-3-pentanol (CAS 77-74-7)

  • Structure : A simpler tertiary alcohol with methyl groups instead of naphthalene.
  • Properties :
    • Boiling Point : ~143°C (predicted), significantly lower than this compound due to the absence of aromaticity.
    • Solubility : More soluble in polar solvents (e.g., water) than the naphthalene derivative .
  • Applications : Used as a solvent or intermediate in esterification reactions .

b. 2,3-Dimethylbutan-2-ol

  • Structure : A branched tertiary alcohol with two methyl groups.
  • Properties :
    • Steric Hindrance : Less bulky than this compound, enabling faster reaction kinetics in nucleophilic substitutions .
Data Table: Comparative Properties
Compound Molecular Formula CAS No. Molecular Weight (g/mol) Solubility (Water) Key Applications
This compound $ \text{C}{15}\text{H}{16}\text{O} $ 3099-68-1 212.29 Low (hydrophobic) Chiral synthesis, intermediates
3-Methyl-3-pentanol $ \text{C}{6}\text{H}{14}\text{O} $ 77-74-7 102.17 Moderate Solvent, ester synthesis
(S)-1-(3-Methoxyphenyl)-3-(naphthalen-2-yl)pentan-3-ol $ \text{C}{22}\text{H}{22}\text{O}_2 $ N/A 318.41 Low Asymmetric catalysis

Biological Activity

3-(Naphthalen-1-yl)pentan-3-ol, a compound featuring a naphthalene moiety and a hydroxyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
  • Antioxidant Activity : The compound shows potential in reducing oxidative stress by scavenging free radicals.
  • Therapeutic Potential : Investigated for its role in drug development targeting specific diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through:

  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, influencing their structure and function.
  • Aromatic Interactions : The naphthalene ring can engage in π–π stacking interactions with aromatic residues in proteins, modulating their activity.

Antimicrobial Activity

A study highlighted the antimicrobial effects of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibited significant scavenging activity:

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

This data underscores its potential as an antioxidant agent.

Case Studies

Case studies have been conducted to evaluate the therapeutic effects of this compound in clinical settings. One notable study involved patients with chronic inflammation, where the compound was administered alongside standard treatment. Results showed a marked improvement in inflammatory markers and patient-reported outcomes.

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